8-Isobutoxy vs. 8-Methyl (Pirlindole): Structural Differentiation at the Critical Pharmacophoric Position
The target compound carries an 8-isobutoxy substituent, replacing the 8-methyl group of pirlindole. In the 3D-QSAR/CoMFA model of pirlindole analogues, steric and electrostatic fields around the 8-position critically control MAO-A vs. MAO-B selectivity [1]. The isobutoxy group (calculated LogP contribution +1.90, TPSA 26.2 Ų) introduces a hydrogen-bond acceptor and increases calculated lipophilicity relative to the 8-methyl congener (pirlindole MW 260.5, TPSA ~15.3 Ų) [2][3].
| Evidence Dimension | 8-Position substituent physicochemical properties |
|---|---|
| Target Compound Data | 8-Isobutoxy; MW 320.9 g/mol; TPSA 26.2 Ų; H-bond acceptor count 2 |
| Comparator Or Baseline | Pirlindole (8-methyl): MW 260.5 g/mol; TPSA ~15.3 Ų; H-bond acceptor count 1 |
| Quantified Difference | MW +60.4; TPSA +10.9 Ų; HBA +1; estimated logP increase +1.5 to +2.0 |
| Conditions | Computed physicochemical properties (PubChem, Cactvs 3.4.8.18) |
Why This Matters
The altered steric and electronic profile at the 8-position necessitates independent biological evaluation rather than direct substitution with pirlindole.
- [1] Ivanov, A. S.; et al. Inhibition of Monoamine Oxidase by Pirlindole Analogues: 3D-QSAR and CoMFA Analysis. J. Chem. Inf. Comput. Sci. 1998, 38 (6), 1052–1058. View Source
- [2] PubChem Compound Summary for CID 24207343: 8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride. U.S. National Library of Medicine. View Source
- [3] U.S. Patent 4,258,043. Pyrazino-carbazoles, Process for the Production Thereof and Pharmaceutical Agents. Hoechst AG, 1981. View Source
